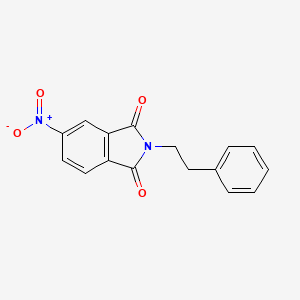
(2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid: is a boronic acid derivative that features a quinoline ring substituted with a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, such as an alkyne or alkene, to introduce the boronic acid functionality . The reaction conditions often involve the use of a boron reagent, such as borane or a boronic ester, under controlled temperature and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline and thiazole rings can undergo reduction reactions under specific conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol or water).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced quinoline or thiazole derivatives.
Substitution: Coupled products with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the synthesis of biaryl compounds and other heterocyclic structures .
Biology and Medicine: The quinoline and thiazole rings are known for their biological activity, and the boronic acid group can enhance the compound’s binding affinity to biological targets .
Industry: In the materials science field, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as conductivity and stability .
Mecanismo De Acción
The mechanism of action of (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding . The quinoline and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .
Comparación Con Compuestos Similares
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring and are used in medicinal chemistry for their pharmacological properties.
Imidazole derivatives: These compounds are structurally similar and are known for their broad range of chemical and biological activities.
Uniqueness: The uniqueness of (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid lies in the combination of the quinoline, thiazole, and boronic acid functionalities. This combination provides a versatile platform for various applications in organic synthesis, medicinal chemistry, and materials science. The boronic acid group, in particular, enhances its reactivity and binding properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
898825-60-0 |
|---|---|
Fórmula molecular |
C14H13BN2O2S |
Peso molecular |
284.1 g/mol |
Nombre IUPAC |
[2-(2,4-dimethyl-1,3-thiazol-5-yl)quinolin-6-yl]boronic acid |
InChI |
InChI=1S/C14H13BN2O2S/c1-8-14(20-9(2)16-8)13-5-3-10-7-11(15(18)19)4-6-12(10)17-13/h3-7,18-19H,1-2H3 |
Clave InChI |
PWCIBXJGRQOEGS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N=C(C=C2)C3=C(N=C(S3)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8765103.png)

![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B8765115.png)
![Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-](/img/structure/B8765120.png)



![2,3-Dichlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8765155.png)

![6-Boc-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B8765158.png)
![7-Methoxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8765173.png)
![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)


